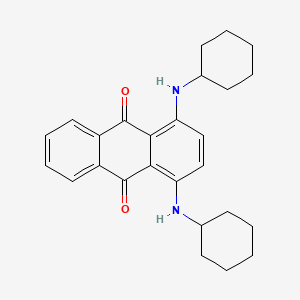![molecular formula C19H29N3O10 B1651687 N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid CAS No. 132401-82-2](/img/structure/B1651687.png)
N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid is a complex organic compound that belongs to the class of acetamides. This compound is characterized by its unique chemical structure, which includes a dimethylamino group, a pyridinyl group, and an ethanedioate moiety. It is used in various scientific research applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid typically involves multiple steps, including the formation of the acetamide backbone, the introduction of the dimethylamino group, and the attachment of the pyridinyl group. Common reagents used in these reactions include acetic anhydride, dimethylamine, and pyridine derivatives. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other acetamides and pyridine derivatives, such as:
- Acetamide, N-(3-(dimethylamino)propyl)-2-((2-methyl-3-pyridinyl)oxy)-
- Acetamide, N-(3-(dimethylamino)propyl)-2-((2-ethyl-4-methyl-3-pyridinyl)oxy)-
Uniqueness
What sets N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Propiedades
Número CAS |
132401-82-2 |
|---|---|
Fórmula molecular |
C19H29N3O10 |
Peso molecular |
459.4 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-2-(2-ethyl-6-methylpyridin-3-yl)oxyacetamide;oxalic acid |
InChI |
InChI=1S/C15H25N3O2.2C2H2O4/c1-5-13-14(8-7-12(2)17-13)20-11-15(19)16-9-6-10-18(3)4;2*3-1(4)2(5)6/h7-8H,5-6,9-11H2,1-4H3,(H,16,19);2*(H,3,4)(H,5,6) |
Clave InChI |
UCHRGOJTPXVNQZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=N1)C)OCC(=O)NCCCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
SMILES canónico |
CCC1=C(C=CC(=N1)C)OCC(=O)NCCCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
| 132401-82-2 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-3-methylsulfonyloxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B1651605.png)
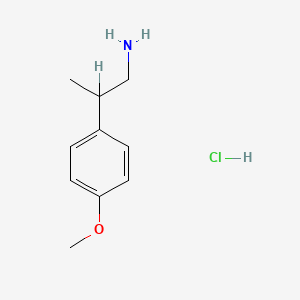
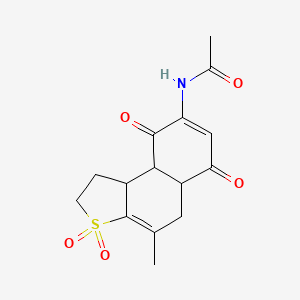
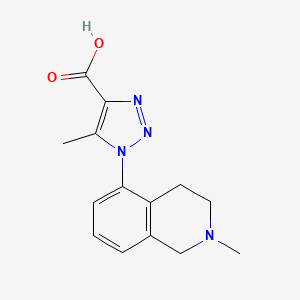
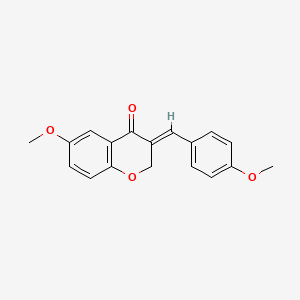
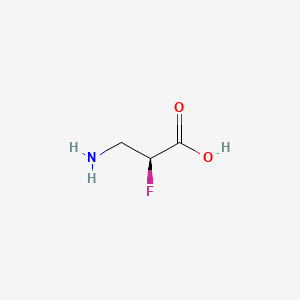


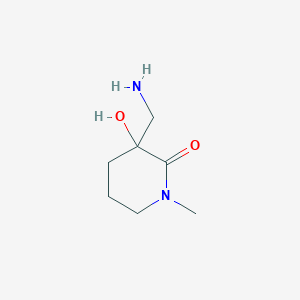
![{3-[(Dimethylamino)methyl]-3-piperidinyl}methanol](/img/structure/B1651622.png)
![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B1651623.png)
![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol](/img/structure/B1651625.png)
![Benzene, 1-fluoro-3-[(phenylsulfonyl)methyl]-](/img/structure/B1651626.png)
